molecular formula C14H13Cl3N2O B11705083 N-[2,2,2-trichloro-1-(naphthalen-2-ylamino)ethyl]acetamide

N-[2,2,2-trichloro-1-(naphthalen-2-ylamino)ethyl]acetamide

Cat. No.: B11705083
M. Wt: 331.6 g/mol
InChI Key: HJMQYQQCCHDZEF-UHFFFAOYSA-N
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Description

N-[2,2,2-trichloro-1-(naphthalen-2-ylamino)ethyl]acetamide is a synthetic organic compound characterized by the presence of a trichloromethyl group, a naphthylamino group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2,2,2-trichloro-1-(naphthalen-2-ylamino)ethyl]acetamide typically involves the reaction of 2-naphthylamine with trichloroacetyl chloride in the presence of a base, followed by the addition of acetic anhydride. The reaction conditions often include:

    Solvent: Anhydrous dichloromethane or chloroform

    Base: Triethylamine or pyridine

    Temperature: Room temperature to reflux conditions

    Reaction Time: Several hours to overnight

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction parameters to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[2,2,2-trichloro-1-(naphthalen-2-ylamino)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the trichloromethyl group, leading to the formation of derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol

    Substitution: Sodium methoxide in methanol, potassium tert-butoxide in tert-butanol

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones

    Reduction: Formation of amines or alcohols

    Substitution: Formation of substituted acetamides or naphthyl derivatives

Scientific Research Applications

N-[2,2,2-trichloro-1-(naphthalen-2-ylamino)ethyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[2,2,2-trichloro-1-(naphthalen-2-ylamino)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces or within cells.

    Altering Gene Expression: Influencing the expression of genes involved in cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

N-[2,2,2-trichloro-1-(naphthalen-2-ylamino)ethyl]acetamide can be compared with other similar compounds, such as:

    2-fluoro-N-(2,2,2-trichloro-1-(naphthalen-2-ylamino)ethyl)acetamide: Differing by the presence of a fluorine atom, which may alter its reactivity and biological activity.

    N-(2,2,2-trichloro-1-(naphthalen-1-ylamino)ethyl)butyramide: Differing by the substitution of the acetamide group with a butyramide group, affecting its solubility and chemical properties.

    N-(2,2,2-trichloro-1-(3-naphthalen-1-yl-thiourea)ethyl)benzamide: Differing by the presence of a thiourea group, which may impact its biological activity and mechanism of action.

Properties

Molecular Formula

C14H13Cl3N2O

Molecular Weight

331.6 g/mol

IUPAC Name

N-[2,2,2-trichloro-1-(naphthalen-2-ylamino)ethyl]acetamide

InChI

InChI=1S/C14H13Cl3N2O/c1-9(20)18-13(14(15,16)17)19-12-7-6-10-4-2-3-5-11(10)8-12/h2-8,13,19H,1H3,(H,18,20)

InChI Key

HJMQYQQCCHDZEF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(C(Cl)(Cl)Cl)NC1=CC2=CC=CC=C2C=C1

Origin of Product

United States

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